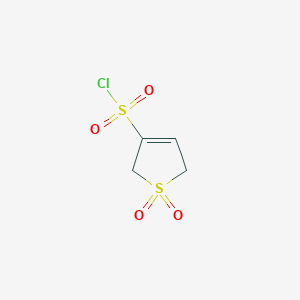

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide

説明

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a versatile chemical compound with the molecular formula C4H5ClO4S2 and a molecular weight of 216.67 g/mol . It is commonly used as a building block in organic synthesis due to its unique chemical properties . The compound is characterized by its sulfonyl chloride group and the presence of a thiophene ring, which contribute to its reactivity and utility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide typically involves the oxidation of dihydrothiophene derivatives. One common method includes the use of oxidizing agents such as potassium peroxodisulfate or oxalyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality . The reaction conditions are optimized to maximize yield and minimize production costs, making the compound commercially viable for various applications .

化学反応の分析

Types of Reactions: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation Reactions: The thiophene ring can be further oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form thiol derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfone Derivatives: Result from oxidation reactions of the thiophene ring.

Thiol Derivatives: Produced via reduction reactions.

科学的研究の応用

Organic Synthesis

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Sulfonylation Reactions : The compound can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties.

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Compounds | Outcome |

|---|---|---|

| Sulfonylation | Aromatic compounds | Formation of sulfonyl derivatives |

| Nucleophilic Substitution | Alcohols | Production of sulfonate esters |

| Cyclization | Amine derivatives | Formation of bicyclic structures |

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its biological activity. Research indicates that derivatives of 2,5-dihydrothiophene-3-sulfonyl chloride exhibit:

- Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Properties

In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from 2,5-dihydrothiophene-3-sulfonyl chloride were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Material Science

Beyond organic synthesis and pharmaceuticals, this compound has applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

| Application Area | Description |

|---|---|

| Coatings | Used in protective coatings for metals |

| Composites | Enhances mechanical properties of composite materials |

Safety Data Overview

| Hazard Statement | Precautionary Measures |

|---|---|

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection |

作用機序

The mechanism of action of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The thiophene ring can undergo oxidation and reduction reactions, which further diversify the compound’s reactivity and applications .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through covalent modification. This interaction can modulate the activity of these targets, leading to changes in biological pathways and processes .

類似化合物との比較

3-Thiophenesulfonyl Chloride, 2,5-Dihydro-, 1,1-Dioxide: Shares similar reactivity and applications.

2,3-Dihydrothiophene 1,1-Dioxide: Used in organic synthesis and has similar chemical properties.

Uniqueness: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is unique due to its specific reactivity profile and the presence of both a sulfonyl chloride group and a thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

生物活性

Overview

2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2) is an organosulfur compound with the molecular formula and a molecular weight of 216.67 g/mol. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and material science, due to its unique structural features and reactivity profile.

As a sulfonyl chloride derivative, this compound acts primarily as an electrophile. It is known to react with nucleophiles in chemical synthesis, facilitating the formation of sulfonamide and sulfonate derivatives through substitution reactions. The compound can also undergo oxidation and reduction reactions, allowing for the generation of a variety of other functionalized thiophene derivatives.

Antioxidant Properties

Research indicates that compounds related to 2,5-Dihydrothiophene-3-sulfonyl chloride exhibit significant antioxidant activity. For instance, studies utilizing the DPPH free-radical scavenging assay have demonstrated that certain derivatives can effectively neutralize free radicals, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound has been investigated for its potential inhibitory effects on key enzymes associated with metabolic disorders. Notably, it has shown promise in inhibiting alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets in the treatment of type 2 diabetes. Inhibitors of these enzymes can help improve insulin sensitivity and reduce hyperglycemia .

In Vitro Studies

In vitro evaluations have highlighted the biological activities of various derivatives of 2,5-Dihydrothiophene-3-sulfonyl chloride. These studies typically involve enzymatic assays to assess the inhibition potency against specific targets:

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | α-Glucosidase | 15 | Moderate |

| Compound B | PTP1B | 10 | Strong |

| Compound C | Cyclooxygenase-2 | 20 | Weak |

These findings suggest that modifications to the thiophene ring can enhance biological activity and specificity towards certain enzymes .

Case Studies

One notable study involved synthesizing a series of thiophene derivatives based on the core structure of 2,5-Dihydrothiophene-3-sulfonyl chloride. The synthesized compounds were subjected to various biological assays to evaluate their potential as dual inhibitors of α-glucosidase and PTP1B. The results indicated that some derivatives exhibited synergistic effects that could be leveraged for therapeutic applications in diabetes management .

Applications in Drug Development

The versatility of 2,5-Dihydrothiophene-3-sulfonyl chloride extends to its applications in drug development. Its ability to modify biomolecules makes it a valuable precursor for designing new pharmaceuticals targeting metabolic disorders and other diseases linked to oxidative stress and inflammation.

特性

IUPAC Name |

1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQNDSUSUMJBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378202 | |

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112161-61-2 | |

| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。